molecular formula C24H26N6O2 B2915329 N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 873002-34-7

N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2915329
CAS No.: 873002-34-7
M. Wt: 430.512
InChI Key: UWGKTHZTDMJVOA-UHFFFAOYSA-N
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Description

N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H26N6O2 and its molecular weight is 430.512. The purity is usually 95%.
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Biological Activity

N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on existing literature and research findings.

  • Molecular Formula : C24_{24}H26_{26}N6_{6}O2_{2}
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 873002-34-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Triazole derivatives often exhibit inhibitory effects on enzymes such as aromatase and carbonic anhydrase. These interactions can lead to significant therapeutic effects in conditions like cancer and metabolic disorders .
  • Antimicrobial Activity : Research indicates that triazole-containing compounds can display antimicrobial properties against a range of pathogens, including bacteria and fungi .

Antimicrobial Activity

Studies have shown that triazole derivatives possess notable antimicrobial properties. For example:

  • A study found that similar triazole compounds exhibited moderate activity against Staphylococcus aureus and Enterococcus faecalis .
  • The presence of the methoxyphenethyl group in this compound may enhance its interaction with microbial targets.

Anticancer Activity

Triazoles are also recognized for their potential anticancer properties:

  • Compounds with similar structures have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented:

  • Research suggests that these compounds can modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases .

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialModerate activity against Staphylococcus aureus and Enterococcus faecalis.
AnticancerInduction of apoptosis in cancer cell lines; inhibition of cell proliferation observed.
Anti-inflammatoryModulation of inflammatory pathways; potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

N-[2-[6-[2-(2-methoxyphenyl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2/c1-17-7-9-19(10-8-17)24(31)26-16-14-23-28-27-22-12-11-21(29-30(22)23)25-15-13-18-5-3-4-6-20(18)32-2/h3-12H,13-16H2,1-2H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGKTHZTDMJVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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